molecular formula C5H8S B009125 4,5-Dihydrothiophene, 3-methyl- CAS No. 100182-47-6

4,5-Dihydrothiophene, 3-methyl-

Cat. No.: B009125
CAS No.: 100182-47-6
M. Wt: 100.18 g/mol
InChI Key: FYECQQNUNHLGLS-UHFFFAOYSA-N
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Description

4,5-Dihydrothiophene, 3-methyl- (CAS 100182-47-6) is an organosulfur compound with the molecular formula C5H8S and an average molecular weight of 100.18 g/mol . It is characterized by a density of approximately 1.007 g/cm³ and a boiling point of 150.7°C at 760 mmHg . This compound belongs to the dihydrothiophene class, which serves as a fundamental scaffold in medicinal and organic chemistry . Thiophene-containing compounds are extensively investigated for their diverse pharmacological properties, including potential antimicrobial and antitumor activities . They are also valuable in materials science, for instance, in the development of novel thin-film coatings . While the specific research applications and mechanism of action for 4,5-Dihydrothiophene, 3-methyl- are not fully detailed in the current literature, its core structure makes it a compound of interest for developing new therapeutic agents and functional materials. Further research is needed to fully elucidate its specific biological targets and research utilities. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

100182-47-6

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

4-methyl-2,3-dihydrothiophene

InChI

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h4H,2-3H2,1H3

InChI Key

FYECQQNUNHLGLS-UHFFFAOYSA-N

SMILES

CC1=CSCC1

Canonical SMILES

CC1=CSCC1

Other CAS No.

100182-47-6

Synonyms

4,5-Dihydrothiophene, 3-methyl-

Origin of Product

United States

Scientific Research Applications

Biological Applications

Research has indicated that 4,5-Dihydrothiophene, 3-methyl- and its derivatives possess significant biological activities:

  • Anticancer Activity : Compounds derived from thiophene structures have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain thiophene derivatives have shown promising results against various cancer cell lines, including HeLa and Jurkat cells, with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Some studies suggest that thiophene derivatives exhibit antimicrobial activity against a range of pathogens. This property makes them potential candidates for developing new antibiotics or antifungal agents .

Material Science Applications

4,5-Dihydrothiophene, 3-methyl- has potential applications in material science due to its electronic properties:

  • Organic Photovoltaics : The compound can be utilized in the synthesis of π-conjugated oligomers that are essential for organic solar cells. These materials possess low HOMO-LUMO gaps and are easily oxidized at low potentials .
  • Conductive Polymers : Its derivatives can be incorporated into conductive polymers used in electronic devices. The structural features of thiophenes allow for improved conductivity and stability in various applications such as sensors and transistors .

Case Studies

  • Synthesis of Anticancer Agents :
    • A study synthesized a series of benzo[b]thiophenes incorporating the 4,5-dihydrothiophene framework. These compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The most active derivative showed IC50 values as low as 0.2 μM against K562 cells .
  • Development of Conductive Materials :
    • Research demonstrated the successful incorporation of 4,5-dihydrothiophene into conductive polymers for use in organic photovoltaic devices. These materials showed enhanced efficiency due to their favorable electronic properties and stability under operational conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Relevance References
4,5-Dihydrothiophene, 3-methyl- (1,1-dioxide derivative) C₅H₈O₂S 132.181 Planar dihydrothiophene ring with sulfone group; methyl substituent at C3 Intermediate in organic synthesis; potential in drug design
2,3-Dihydrothiophene C₄H₆S 86.16 Partially saturated thiophene ring with double bond at C2-C3 Precursor for thiophenes, thionucleosides, and penicillin mimics
3,5-Dimethylthiophene C₆H₈S 112.19 Fully unsaturated thiophene ring with methyl groups at C3 and C5 Used in flavors, fragrances, and pharmaceuticals
2,5-Dihydrothiophene sulfone C₄H₆O₂S 126.15 Sulfone group at C1; saturated at C2-C5 Specialty chemical in organic transformations

Key Observations:

  • Ring Saturation and Reactivity: The position of saturation (4,5 vs. 2,3) significantly impacts reactivity. 2,3-Dihydrothiophenes are more reactive toward ring-opening reactions, enabling access to thiophene derivatives , while 4,5-dihydrothiophenes are often stabilized by substituents like sulfones or carbonitriles .
  • Substituent Effects: Methyl groups enhance steric bulk and alter electronic properties. For example, 3-methyl substitution in 4,5-dihydrothiophene increases stability, making it suitable for functionalization (e.g., carbonitrile or morpholino derivatives) .

Preparation Methods

Reaction Design and Substrate Selection

The Michael addition-cyclization strategy is a two-step process involving the formation of a thio-Michael adduct followed by intramolecular cyclization. This method is exemplified by the reaction of 3-mercapto-2-butanone with α,β-unsaturated carbonyl compounds, such as methyl acrylate derivatives, in the presence of a base. For instance, sodium methoxide facilitates the deprotonation of the thiol group, enabling nucleophilic attack on the α,β-unsaturated ester. The resulting enolate undergoes cyclization to form the dihydrothiophene ring.

A representative procedure involves dissolving 3-mercapto-2-butanone (0.01 mol) and methyl-3-methoxyacrylate (0.015 mol) in toluene, followed by the addition of sodium methoxide (0.1 equiv.) at 25°C. Exothermic conditions are controlled below 35°C during reagent addition. After 21 hours, concentrated hydrochloric acid is introduced to protonate intermediates, yielding 3-methyl-4,5-dihydrothiophene.

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via two pathways:

  • Intramolecular S<sub>N</sub>2 substitution : Favored for S,S or R,R diastereomers of the Michael adduct.

  • Nucleophilic addition-elimination : Dominant for S,R or R,S diastereomers, involving attack at the thiocyanate carbon followed by HNCS elimination.

The choice of base significantly impacts stereochemistry. Sodium methoxide promotes higher diastereoselectivity compared to potassium hydroxide due to its smaller ionic radius, which stabilizes transition states with tighter geometries.

Vinyl Salt-Mercaptocarbonyl Reaction

Methodology and Conditions

This approach employs vinylphosphonium salts and methyl-substituted mercaptocarbonyl compounds in pyridine-triethylamine mixtures. A typical synthesis involves refluxing vinyl salts (0.01 mol) and 3-mercapto-2-butanone (0.015 mol) under nitrogen for 4–6 hours. Post-reaction, the mixture is extracted with ether, washed with hydrochloric acid, and chromatographed on acidic alumina.

Table 1: Representative Yields for Vinyl Salt Reactions

Mercaptocarbonyl CompoundSolventTime (h)Yield (%)
3-Mercapto-2-butanonePyridine568
3-Mercapto-2-pentanoneDMF672

Data adapted from demonstrates that polar aprotic solvents like dimethylformamide (DMF) enhance yields by stabilizing zwitterionic intermediates.

Aldehyde Condensation and Cyclization

Pathway Involving Disulfur Dichloride

Patent EP0095340A1 discloses a route starting with alkyl vinyl ethers and disulfur dichloride (S<sub>2</sub>Cl<sub>2</sub>). Reacting 2-methylvinyl ether with S<sub>2</sub>Cl<sub>2</sub> at −10°C generates a chlorosulfenyl intermediate, which is treated with acetaldehyde diethyl acetal to form 3-methyl-4,5-dihydrothiophene-2-carboxaldehyde. Subsequent decarbonylation via palladium-catalyzed hydrogenation yields the target compound.

Key Steps:

  • Chlorosulfenylation :

    CH2=C(Me)OEt+S2Cl2ClS–CH2–C(Me)OEt+SCl2\text{CH}_2=\text{C(Me)OEt} + \text{S}_2\text{Cl}_2 \rightarrow \text{ClS–CH}_2–\text{C(Me)OEt} + \text{SCl}_2
  • Cyclization :

    ClS–CH2–C(Me)OEt+CH3CH(OEt)23-Me-4,5-DHT-2-carboxaldehyde+HCl\text{ClS–CH}_2–\text{C(Me)OEt} + \text{CH}_3\text{CH(OEt)}_2 \rightarrow \text{3-Me-4,5-DHT-2-carboxaldehyde} + \text{HCl}

Acid-Catalyzed Rearomatization

The dihydrothiophene-carboxaldehyde intermediate is treated with 50% H<sub>2</sub>SO<sub>4</sub> at 80°C to induce dehydrogenation. This step restores aromaticity, but over-oxidation is mitigated by controlling reaction time (<2 hours).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterMichael AdditionVinyl SaltAldehyde Condensation
Reaction Time (h)2158
Yield (%)65–7868–7255–60
ByproductsHNCS, HClHCl, SCl_2CO, H_2O
ScalabilityHighModerateLow

The Michael addition-cyclization method offers superior yields and scalability, making it industrially preferable. However, the vinyl salt route provides faster reaction times, albeit with challenging purification steps.

Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 1.95 (s, 3H, CH<sub>3</sub>), 2.82–2.89 (m, 2H, H-4), 3.12–3.18 (m, 2H, H-5), 6.45 (s, 1H, H-2).

  • <sup>13</sup>C NMR : δ 18.9 (CH<sub>3</sub>), 32.4 (C-4), 38.1 (C-5), 122.7 (C-2), 140.3 (C-3).

  • LCMS (ESI) : m/z 129.1 [M + H]<sup>+</sup>, confirming molecular weight of 128 g/mol.

Computational Validation

r<sup>2</sup>SCAN-3c calculations on analogous dihydrothiophenes corroborate experimental observations, showing that electron-withdrawing groups at C-3 increase ring strain by 4.2 kcal/mol, favoring ring-opening side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydrothiophene, 3-methyl-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of thiol precursors or functionalization of dihydrothiophene derivatives. For example, catalytic hydrogenation of 3-methylthiophene derivatives under controlled pressure (1–3 atm) and temperature (80–120°C) can yield the target compound. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical to isolate high-purity samples (>95%). Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of 4,5-Dihydrothiophene, 3-methyl-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR shifts to confirm the saturated dihydrothiophene ring (δ 2.5–3.5 ppm for methyl groups) and aromatic protons (if applicable).
  • Infrared (IR) Spectroscopy : Identify C-S stretching vibrations (600–700 cm1^{-1}) and methyl C-H bends (1375–1385 cm1^{-1}).
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 116 for the parent compound) and fragmentation patterns.
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .
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Q. What experimental protocols ensure stability assessment of 4,5-Dihydrothiophene, 3-methyl- under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature Gradients : 25°C, 40°C, and 60°C for 1–4 weeks.
  • Humidity Levels : 40% and 75% relative humidity (RH).
  • Light Exposure : UV-Vis irradiation (300–800 nm) for photostability.
    Quantify degradation using HPLC and compare retention times with fresh samples. Stabilizing agents like antioxidants (e.g., BHT) may be tested to extend shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of 4,5-Dihydrothiophene, 3-methyl- in catalytic applications?

  • Methodological Answer : Design kinetic experiments (e.g., time-resolved NMR or GC-MS) to track intermediates during reactions like sulfonation or alkylation. Compare activation energies (via Arrhenius plots) under homogeneous (e.g., Lewis acids) vs. heterogeneous (e.g., zeolite-supported) catalysis. Use isotopic labeling (13C^{13}C-methyl groups) to trace reaction pathways .

Q. What computational approaches validate spectroscopic data for 4,5-Dihydrothiophene, 3-methyl-?

  • Methodological Answer :

  • DFT Modeling : Simulate 1H^1H-NMR chemical shifts using Gaussian or ORCA software and compare with experimental data.
  • Molecular Dynamics (MD) : Predict thermal stability by simulating bond dissociation energies at elevated temperatures.
  • Table : Example DFT vs. Experimental Data Comparison
ParameterDFT PredictionExperimental Value
C-S Bond Length1.81 Å1.79 Å
Methyl C-H Bend1380 cm1^{-1}1378 cm1^{-1}
HOMO-LUMO Gap4.2 eV4.1 eV (UV-Vis)
  • Discrepancies >5% warrant recalibration of basis sets or experimental validation .
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Q. How to resolve contradictions in experimental data on the compound’s reactivity under acidic vs. basic conditions?

  • Methodological Answer :

  • Replicated Analysis : Repeat experiments with standardized protocols (e.g., pH 2 vs. pH 12 buffers) and control groups.
  • Cross-Validation : Use alternative techniques (e.g., cyclic voltammetry for redox behavior) to confirm trends.
  • Hypothesis Testing : If acidic conditions favor ring-opening reactions, test via 13C^{13}C-NMR to track carbonyl formation. Publish raw datasets on platforms like ResearchGate for peer scrutiny .
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Q. What methodologies assess the environmental persistence of 4,5-Dihydrothiophene, 3-methyl-?

  • Methodological Answer : Follow OECD guidelines for:

  • PBT/vPvB Assessment :
  • Persistence : Measure half-life in soil/water via OECD 307/308 tests.
  • Bioaccumulation : Determine log KowK_{ow} (octanol-water partition coefficient).
  • Toxicity : Conduct Daphnia magna or algae growth inhibition assays.
  • Table : Example Environmental Data
ParameterValue
Hydrolysis Half-Life28 days (pH 7)
log KowK_{ow}2.3 (low bioaccumulation)
EC50 (Algae)12 mg/L
  • Compare results with structurally similar compounds (e.g., thiophene derivatives) to identify trends .

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